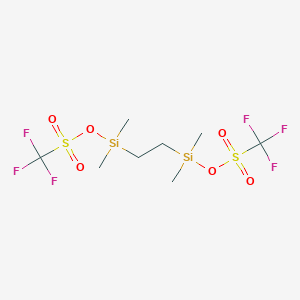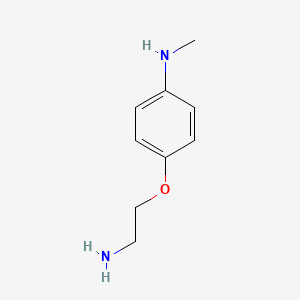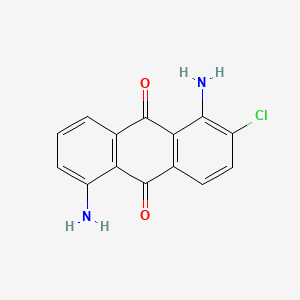
1,5-Diamino-2-chloro-9,10-anthracenedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Diamino-2-chloroanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by the presence of amino groups at the 1 and 5 positions, a chlorine atom at the 2 position, and a quinone structure at the 9 and 10 positions. The unique arrangement of these functional groups imparts specific chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-diamino-2-chloroanthracene-9,10-dione typically involves the following steps:
Nitration: Anthracene is nitrated to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as iron powder and hydrochloric acid.
Chlorination: Chlorine is introduced at the 2 position using chlorinating agents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Oxidation: The final step involves the oxidation of the anthracene ring to form the quinone structure at the 9 and 10 positions
Industrial Production Methods
Industrial production of 1,5-diamino-2-chloroanthracene-9,10-dione follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Large quantities of anthracene are nitrated in reactors.
Continuous Reduction: The reduction process is carried out in continuous flow reactors to ensure efficiency.
Automated Chlorination: Chlorination is performed using automated systems to control the reaction conditions precisely.
Oxidation in Reactors: The oxidation step is conducted in large reactors with controlled temperature and pressure to ensure high yield and purity
Análisis De Reacciones Químicas
Types of Reactions
1,5-Diamino-2-chloroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the quinone structure back to the corresponding dihydroxy compound.
Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products
Oxidation: Products include various oxidized derivatives with additional functional groups.
Reduction: The major product is the corresponding dihydroxy compound.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
1,5-Diamino-2-chloroanthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed in the study of biological processes and as a fluorescent probe.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors
Mecanismo De Acción
The mechanism of action of 1,5-diamino-2-chloroanthracene-9,10-dione involves its interaction with molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also generates reactive oxygen species (ROS) that cause oxidative damage to cellular components. These actions contribute to its potential anticancer and antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1,5-Diamino-4,8-dihydroxyanthracene-9,10-dione
- 1,8-Diaminoanthraquinone
- 2-Chloroanthraquinone
Uniqueness
1,5-Diamino-2-chloroanthracene-9,10-dione is unique due to the specific arrangement of amino and chlorine groups, which imparts distinct chemical reactivity and biological activity. Compared to other similar compounds, it exhibits unique fluorescence properties and potential therapeutic applications .
Propiedades
Número CAS |
6313-43-5 |
|---|---|
Fórmula molecular |
C14H9ClN2O2 |
Peso molecular |
272.68 g/mol |
Nombre IUPAC |
1,5-diamino-2-chloroanthracene-9,10-dione |
InChI |
InChI=1S/C14H9ClN2O2/c15-8-5-4-7-11(12(8)17)14(19)6-2-1-3-9(16)10(6)13(7)18/h1-5H,16-17H2 |
Clave InChI |
AXABXWMNLWJHPD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=C(C=C3)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


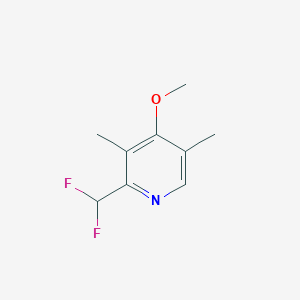
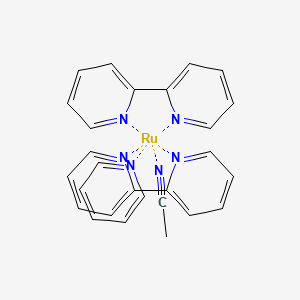
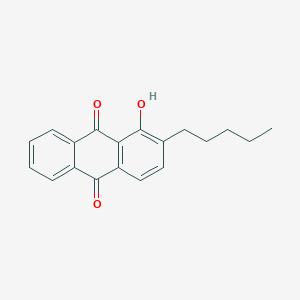
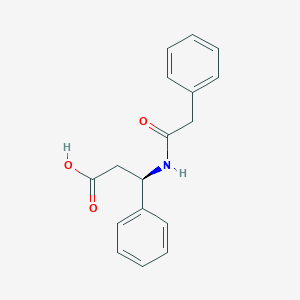
![(6-Chloro-[2,3'-bipyridin]-5-yl)methanol](/img/structure/B13133572.png)
![tert-butyl (3R)-3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13133573.png)
![Dodecanamide,N-[1-[(beta-D-glucopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-](/img/structure/B13133579.png)
![9,10-Anthracenedione, 2-[(4-hydroxyphenyl)azo]-](/img/structure/B13133583.png)
![sodium;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B13133589.png)
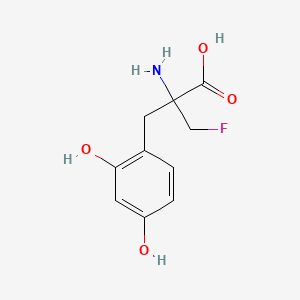
![2,6-Bis[(propan-2-yl)oxy]anthracene-9,10-dione](/img/structure/B13133592.png)
![5-Methoxyimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13133598.png)
